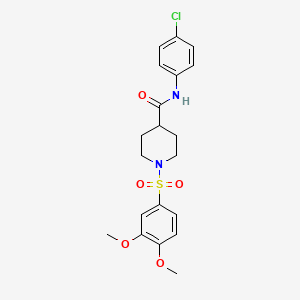
2,4-dichloro-N-(2-hydroxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-hydroxyethyl)benzamide, also known as dicamba, is a synthetic herbicide that is widely used to control broadleaf weeds in agriculture. It belongs to the class of benzoic acid derivatives and is commonly used in combination with other herbicides such as glyphosate.
作用机制
Dicamba works by disrupting the growth and development of plants by mimicking the action of the plant hormone auxin. It is absorbed by the leaves and stems of the plant and causes abnormal growth, leading to eventual death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants, including inhibition of DNA synthesis, disruption of protein synthesis, and alteration of membrane function. It can also cause chlorosis and necrosis in leaves and stems.
实验室实验的优点和局限性
Dicamba is a widely used herbicide and has been extensively studied in laboratory experiments. Its advantages include its effectiveness in controlling broadleaf weeds and its low toxicity to mammals. However, its limitations include its potential to drift and cause damage to non-target plants, as well as its persistence in soil and water.
未来方向
Future research on 2,4-dichloro-N-(2-hydroxyethyl)benzamide could focus on its potential use in cancer treatment, as well as its effects on soil and water quality. Additionally, there is a need for further investigation into the potential risks associated with the use of 2,4-dichloro-N-(2-hydroxyethyl)benzamide in agriculture, particularly in terms of its impact on non-target plants and ecosystems.
合成方法
Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorobenzoic acid with ethylene glycol and thionyl chloride. The resulting product is then treated with ammonia to form 2,4-dichloro-N-(2-hydroxyethyl)benzamide.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants. It has also been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
2-[2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O6S/c1-30-18-9-7-17(8-10-18)26-33(28,29)19-11-12-22(20(24)13-19)32-15-23(27)25-14-16-5-3-4-6-21(16)31-2/h3-13,26H,14-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAFUMZSQFCEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B7686101.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B7686117.png)


